molecular formula C13H19NO2 B1598826 3-[(4-Methoxyphenoxy)methyl]piperidine CAS No. 405060-20-0

3-[(4-Methoxyphenoxy)methyl]piperidine

Cat. No.: B1598826
CAS No.: 405060-20-0
M. Wt: 221.29 g/mol
InChI Key: BATWMLJNUQONEL-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenoxy)methyl]piperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a methoxy group attached to a benzene ring, which is further connected to a piperidine ring via a methylene bridge.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxyphenol and piperidine.

  • Reaction Steps: The process involves the formation of a piperidine derivative through nucleophilic substitution reactions. The reaction conditions usually require a strong base, such as sodium hydride (NaH), to deprotonate the phenol, followed by the addition of piperidine.

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature and pressure. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups present in the compound.

  • Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Strong bases like sodium hydride (NaH) are typically employed.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound, often resulting in the removal of oxygen-containing functional groups.

  • Substitution Products: Derivatives with different nucleophiles replacing the methoxy group.

Scientific Research Applications

3-[(4-Methoxyphenoxy)methyl]piperidine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems, particularly in receptor binding assays.

  • Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals targeting various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(4-Methoxyphenoxy)methyl]piperidine exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include modulation of signaling cascades or inhibition of enzymatic activity.

Comparison with Similar Compounds

  • 4-Methoxybenzylpiperidine: Similar structure but with a different position of the methoxy group.

  • 3-(4-Methoxyphenyl)piperidine: Another analog with a methoxy group directly attached to the piperidine ring.

Uniqueness: 3-[(4-Methoxyphenoxy)methyl]piperidine is unique due to its specific structural arrangement, which influences its reactivity and biological activity. The presence of the methoxy group on the benzene ring and its connection to the piperidine ring via a methylene bridge provides distinct chemical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-[(4-methoxyphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-6-13(7-5-12)16-10-11-3-2-8-14-9-11/h4-7,11,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATWMLJNUQONEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424386
Record name 3-[(4-methoxyphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405060-20-0
Record name 3-[(4-methoxyphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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